![molecular formula C23H25N3O3 B2372061 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide CAS No. 898447-52-4](/img/structure/B2372061.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring attached to a carbonyl group, which is connected to a dihydroquinoline ring. This dihydroquinoline ring is also attached to an oxamide group, which is further connected to a 2-ethylphenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 312.183778013 g/mol, and its monoisotopic mass is also 312.183778013 g/mol . The topological polar surface area is 49.4 Ų . The compound has a heavy atom count of 23 .Aplicaciones Científicas De Investigación
Azoimine Quinoline Derivatives
Azoimine quinoline derivatives, with structural elements that may bear resemblance to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide, have been synthesized and evaluated for their biological activities. These compounds demonstrated significant antioxidant potential, even greater than ascorbic acid, at very low concentrations. Additionally, they showed variable antimicrobial activity against both bacterial and fungal species and exhibited anti-inflammatory activity in the range of 55–80%. The interaction of these compounds with DNA and bovine serum albumin (BSA) was studied, revealing strong binding to DNA via intercalation and interaction with BSA through a static quenching process (Douadi et al., 2020).
Corrosion Inhibition
Heterocyclic Schiff bases, including quinoline derivatives, have been studied as corrosion inhibitors for carbon steel in acidic solutions. These compounds increase inhibition efficacy with concentration and adhere to the metal surface following the Langmuir adsorption isotherm. Their effectiveness is attributed to the formation of a protective layer on the metal surface, a property that could be relevant in materials science and engineering applications (Benmahammed et al., 2020).
Antitubercular Activity
Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have been synthesized and showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential applications of quinoline derivatives in developing new therapeutic agents for tuberculosis (Kantevari et al., 2011).
Antibacterial Activity
Quinoline carboxylic acids, including derivatives with cyclopropane groups, have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. These studies demonstrate the importance of structural features such as the cyclopropane group for antibacterial potency, providing insights into the design of new antibacterial agents (Domagala et al., 1988).
Synthesis and Chemical Reactivity
Research into the synthesis and reactivity of quinoline derivatives, including those incorporating cyclopropane groups, contributes to the broader understanding of their chemical properties and potential applications in synthetic chemistry. For instance, studies on the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related compounds highlight the versatility of these compounds in organic synthesis (Yong et al., 2007).
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-15-6-3-4-8-19(15)25-22(28)21(27)24-18-12-11-16-7-5-13-26(20(16)14-18)23(29)17-9-10-17/h3-4,6,8,11-12,14,17H,2,5,7,9-10,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZWVSOCHVMYOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

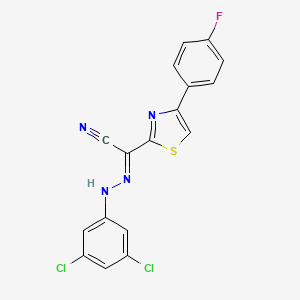
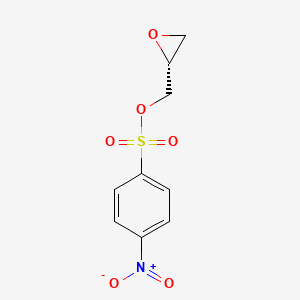
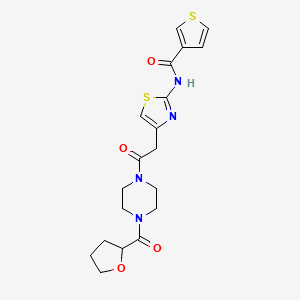
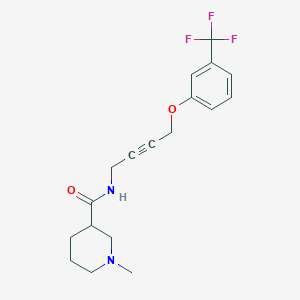
![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)
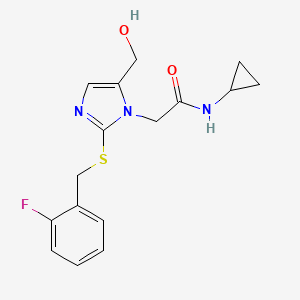

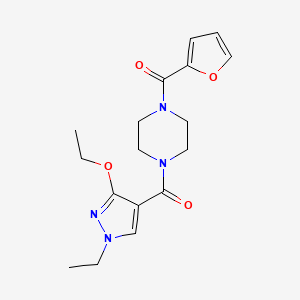
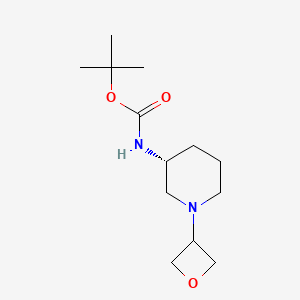
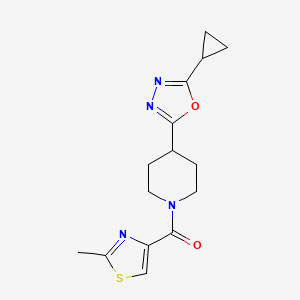
![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
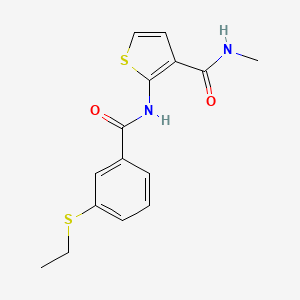
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2372000.png)
![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)